N-(1-adamantylmethyl)-N',N'-dimethylethane-1,2-diamine;dihydrochloride
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Overview
Description
N-(1-adamantylmethyl)-N’,N’-dimethylethane-1,2-diamine;dihydrochloride is a compound that features an adamantane moiety, which is a polycyclic cage-like structure known for its stability and rigidity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-adamantylmethyl)-N’,N’-dimethylethane-1,2-diamine typically involves the alkylation of adamantane derivatives. One common method includes the reaction of 1-adamantylmethyl chloride with N,N-dimethylethylenediamine in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the dihydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
N-(1-adamantylmethyl)-N’,N’-dimethylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of adamantane-based ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced adamantane derivatives.
Substitution: Nucleophilic substitution reactions can occur at the adamantylmethyl group, where halogen atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Adamantane-based ketones or carboxylic acids.
Reduction: Reduced adamantane derivatives.
Substitution: Various adamantane derivatives with different functional groups.
Scientific Research Applications
N-(1-adamantylmethyl)-N’,N’-dimethylethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a molecular probe in biological studies due to its unique structure.
Medicine: Explored for its antiviral and antimicrobial properties, particularly in the development of new therapeutic agents.
Industry: Utilized in the production of high-performance materials and coatings due to its stability and rigidity.
Mechanism of Action
The mechanism of action of N-(1-adamantylmethyl)-N’,N’-dimethylethane-1,2-diamine involves its interaction with specific molecular targets. The adamantane moiety can enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes and proteins. This interaction can disrupt viral replication or bacterial cell wall synthesis, leading to its antiviral and antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA)
- N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA)
- 1-adamantylmethylamine
Uniqueness
N-(1-adamantylmethyl)-N’,N’-dimethylethane-1,2-diamine is unique due to its specific combination of the adamantane moiety with a dimethylethane-1,2-diamine structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(1-adamantylmethyl)-N',N'-dimethylethane-1,2-diamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2.2ClH/c1-17(2)4-3-16-11-15-8-12-5-13(9-15)7-14(6-12)10-15;;/h12-14,16H,3-11H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVHNWTBTHSUXIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCC12CC3CC(C1)CC(C3)C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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